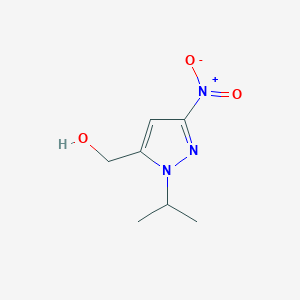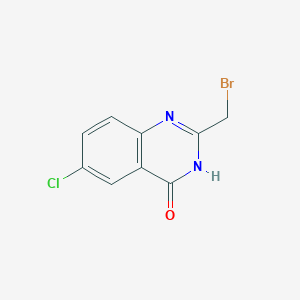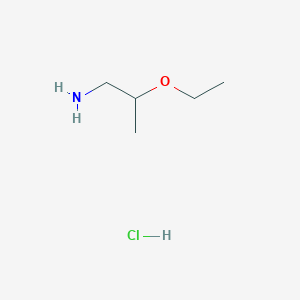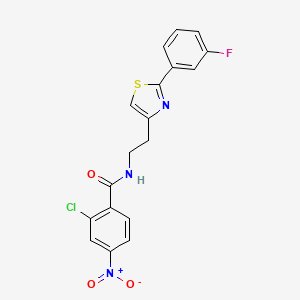
N-((3-(1-metil-1H-pirazol-4-il)-1,2,4-oxadiazol-5-il)metil)-6-(trifluorometil)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H11F3N6O2 and its molecular weight is 352.277. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Trazador PET para la Imagenología de la Expresión de CSF-1R en el Cerebro Este compuesto ha sido evaluado como un trazador PET para la imagenología de la expresión de CSF-1R en el cerebro . El receptor del factor estimulante de colonias 1 (CSF-1R) ha sido identificado como un objetivo farmacológico en el tratamiento del glioblastoma multiforme . Un conjunto de seis compuestos basados en este compuesto fue diseñado, sintetizado y evaluado in vitro para determinar la potencia y la selectividad . Sin embargo, la incapacidad del compuesto para atravesar la barrera hematoencefálica excluye su uso para la imagenología de la expresión de CSF-1R en el cerebro .
2. Orientación de los Macrófagos y la Microglía Asociados al Tumor El compuesto ha sido utilizado en la orientación farmacológica de los macrófagos y la microglía asociados al tumor en el microambiente tumoral . Esta es una estrategia terapéutica novedosa en el tratamiento del glioblastoma multiforme .
3. Evaluación in Vitro de la Potencia y la Selectividad El compuesto ha sido evaluado in vitro para determinar su potencia y selectividad . La mayor afinidad para CSF-1R se encontró para este compuesto (IC 50: 2.7 nM) .
Radiosíntesis
El compuesto ha sido utilizado en la radiosíntesis de [11C] 5 . Esto se logró con un rendimiento del 2.0 ± 0.2% (corregido por la desintegración al inicio de la síntesis) mediante aminocarbonilación con monóxido de carbono-11 en 40 minutos después del final del bombardeo .
Autorradiografía in Vitro
La autorradiografía in vitro con [11C] 5 en secciones de cerebro de rata demostró una alta unión específica, pero también una fuerte unión fuera del objetivo .
Evaluación Ex Vivo
Ex vivo, solo se observó el trazador intacto en el plasma sanguíneo a los 90 minutos después de la inyección en ratas sanas .
Mecanismo De Acción
Target of Action
The primary target of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target due to its role in the pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide interacts with CSF-1R, inhibiting its function
Biochemical Pathways
The inhibition of CSF-1R by N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide affects the signaling pathways associated with tumor-associated macrophages and microglia . This can lead to changes in the tumor microenvironment, potentially impacting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high affinity for csf-1r
Result of Action
The molecular and cellular effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide’s action are primarily seen in the tumor microenvironment. By inhibiting CSF-1R, the compound can affect the behavior of tumor-associated macrophages and microglia . This could potentially lead to changes in tumor growth and progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide. For example, the presence of other molecules in the tumor microenvironment could potentially affect the compound’s ability to bind to CSF-1R
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-23-7-9(5-20-23)12-21-11(25-22-12)6-19-13(24)8-2-3-10(18-4-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCFLIQLYCSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
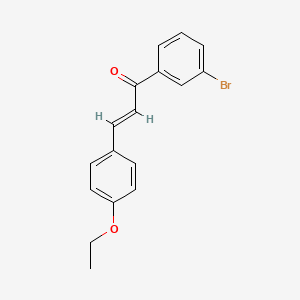
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)
![N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide](/img/structure/B2537878.png)
![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2537881.png)
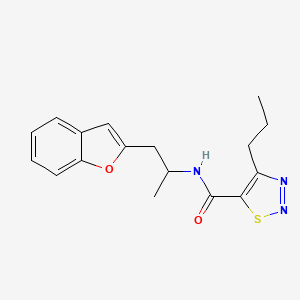
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)
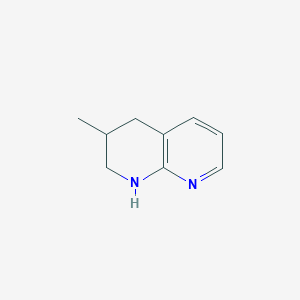
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
